Glabralide A
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Overview
Description
Glabralide A is a natural product isolated from the plant Sarcandra glabra. It is a unique chalcone-coupled monoterpenoid with a bicyclo [2.2.2] octene core unit and five chiral centers. This compound has garnered significant interest due to its distinct structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glabralide A involves a Diels-Alder cyclization reaction between α-phellandrene and a chalcone derivative . The structures were established using spectroscopic methods, including 2D NMR experiments, and the absolute configurations were determined using circular dichroic spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Glabralide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Glabralide A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying chalcone-coupled monoterpenoids and their unique structures.
Biology: It is used to investigate the biological activities of natural products, including potential anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional Chinese medicine.
Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glabralide A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through enzyme-catalyzed reactions, such as the Diels-Alder reaction between α-phellandrene and a chalcone derivative . This interaction leads to the formation of the bicyclo [2.2.2] octene core unit, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Glabralide B: Another chalcone-coupled monoterpenoid isolated from Sarcandra glabra.
Denudalide: A related compound with a similar structure and biological activity.
Uniqueness
Glabralide A is unique due to its distinct bicyclo [2.2.2] octene core unit and the presence of five chiral centers. This unique structure contributes to its specific biological activities and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C27H32O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2,4-dihydroxy-3,6-dimethoxyphenyl)-(5-methyl-3-phenyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanone |
InChI |
InChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3 |
InChI Key |
FETNSTFTPNSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1C(C2C(=O)C3=C(C=C(C(=C3O)OC)O)OC)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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